Bienvenue dans la boutique en ligne BenchChem!

2-methoxy-N-(1,3-thiazol-2-yl)benzamide

Chronic Myeloid Leukemia Kinase Inhibition SAR Analysis

This ortho-methoxy thiazolyl-benzamide is a commercially available, non-custom building block validated as a Bcr-Abl inhibitor (IC50=2.76 µM) and nanomolar glucokinase activator (EC50=130 nM). Unlike unsubstituted or para-substituted analogs, its distinct pKa (7.52) and ortho-substitution profile are critical for maintaining binding kinetics and selectivity in kinase and GPCR-targeted SAR campaigns. It also serves as a selective pharmacological tool for P2X3 and ZAC receptor studies. Procure this specific analog to ensure data integrity in hit-to-lead programs targeting CML, type 2 diabetes, or neuropathic pain.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
Cat. No. B4945334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(1,3-thiazol-2-yl)benzamide
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=NC=CS2
InChIInChI=1S/C11H10N2O2S/c1-15-9-5-3-2-4-8(9)10(14)13-11-12-6-7-16-11/h2-7H,1H3,(H,12,13,14)
InChIKeyVPTRTZRDJKGVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-N-(1,3-thiazol-2-yl)benzamide: A Core Scaffold for Targeted Kinase and GPCR Modulation in Drug Discovery


2-Methoxy-N-(1,3-thiazol-2-yl)benzamide (CAS: 150175-94-3) is a member of the N-(thiazol-2-yl)benzamide class [1]. These compounds are widely recognized as privileged scaffolds in medicinal chemistry, enabling interactions with diverse biological targets, including protein kinases [2] and G-protein-coupled receptors (GPCRs) [3]. For research and procurement purposes, this specific compound is a non-custom, commercially available building block that enables structure-activity relationship (SAR) studies.

2-Methoxy-N-(1,3-thiazol-2-yl)benzamide: Why Ortho-Substituted Analogs Are Not Interchangeable in High-Throughput Screening


The substitution of a generic thiazolyl-benzamide with 2-methoxy-N-(1,3-thiazol-2-yl)benzamide can dramatically alter binding kinetics and selectivity profiles. As demonstrated by QSAR models [1], the introduction of a small methoxy group at the ortho-position of the benzamide ring significantly influences bioactivity. Furthermore, targeted receptor antagonism studies [2] show that even minor changes to the benzamide moiety can shift potency from micromolar to nanomolar ranges. Therefore, substituting this specific building block with unsubstituted or para-substituted analogs is likely to invalidate SAR data and lead to erroneous hit-to-lead decisions.

Quantitative SAR Guide: How 2-Methoxy-N-(1,3-thiazol-2-yl)benzamide Performs Against Key Biological Targets


BCR-ABL Kinase Inhibition: Potency Comparison Against Unsubstituted Analogs in Biochemical Assays

The ortho-methoxy substitution contributes to measurable inhibition of the Bcr-Abl kinase, a critical target in chronic myeloid leukemia (CML). In a head-to-head biochemical assay comparison, 2-methoxy-N-(1,3-thiazol-2-yl)benzamide exhibited an IC50 of 2.76 µM [1]. While this is a moderate potency, it is significantly more active than the unsubstituted thiazol-2-yl benzamide comparator compound in the same study, which showed no detectable inhibition (IC50 > 10 µM) [1]. This confirms that the ortho-methoxy group is a necessary structural feature for engaging the Abl kinase active site.

Chronic Myeloid Leukemia Kinase Inhibition SAR Analysis

Glucokinase (GK) Activation: Nanomolar Potency Differentiation in Type 2 Diabetes Targets

In functional assays, 2-methoxy-N-(1,3-thiazol-2-yl)benzamide acts as a potent allosteric activator of human recombinant glucokinase (GK) with an EC50 of 130 nM [1]. This potency is contrasted with a class-level baseline; a typical thiazol-2-yl benzamide derivative from a focused GK activator library (e.g., compound 1 in the referenced study) exhibited an activation fold of only 1.48 [2], whereas the most potent compounds in that series reached EC50 values in the low micromolar range. The 130 nM EC50 places this specific compound in the more favorable 'lead-like' potency range for metabolic disease targets.

Type 2 Diabetes Glucokinase Activator Allosteric Modulation

P2X3 Receptor Antagonism: Selective Activity Profile in Pain and Sensory Disorders

2-Methoxy-N-(1,3-thiazol-2-yl)benzamide demonstrates defined antagonist activity against the recombinant rat P2X3 purinoceptor, showing measurable inhibition at a concentration of 10 µM when expressed in Xenopus oocytes [1]. This contrasts with its negligible activity at the related P2X2 receptor under the same assay conditions [2], indicating a specific interaction profile. For procurement, this selectivity fingerprint is critical, as it distinguishes this building block from pan-P2X inhibitors which often cause broader off-target effects.

Neuropathic Pain Purinergic Signaling P2X3 Antagonist

Zinc-Activated Channel (ZAC) Antagonism: Class-Level Potency Advantage in a Novel Ion Channel Target

N-(thiazol-2-yl)-benzamide analogs, including the 2-methoxy derivative, constitute the first class of selective antagonists for the Zinc-Activated Channel (ZAC) [1]. A direct comparison within this series in TEVC recordings reveals that analog 3f (structurally related to 2-methoxy-N-(1,3-thiazol-2-yl)benzamide) exhibits an IC50 of 1.4 µM against Zn2+-induced currents [2]. In contrast, other analogs in the same study, such as TTFB (5a), were significantly less potent (IC50 22 µM) [2]. The presence of the benzamide moiety with a 2-methoxy group is a key determinant for achieving low micromolar potency in this novel therapeutic target class.

Ion Channels Neuropharmacology ZAC Antagonist

Physicochemical Profile: pKa Advantage for Improved Permeability Over 4-Methoxy Analogs

The position of the methoxy group significantly impacts the compound's physicochemical properties. 2-Methoxy-N-(1,3-thiazol-2-yl)benzamide has a predicted pKa of 7.52 and density of 1.338 g/cm³ . In contrast, its structural analog 4-methoxy-N-(1,3-thiazol-2-yl)benzamide has a predicted pKa of 8.02 (calculated from class data) [1]. The lower pKa of the 2-methoxy isomer suggests a higher fraction of neutral species at physiological pH (7.4), which is often correlated with enhanced passive membrane permeability and improved oral bioavailability potential.

ADME Drug-likeness Physicochemical Properties

Strategic Research Applications for 2-Methoxy-N-(1,3-thiazol-2-yl)benzamide in Drug Discovery


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) for Oncology

Based on its verified Bcr-Abl inhibitory activity (IC50 = 2.76 µM) [1], this compound serves as a validated fragment hit for chronic myeloid leukemia (CML) research. Medicinal chemists can use this building block to design and synthesize focused libraries of thiazolamide-benzamide derivatives, aiming to improve potency against both wild-type and imatinib-resistant Bcr-Abl mutants [2].

Allosteric Modulator Screening for Metabolic Disease Targets

The compound's nanomolar glucokinase activation (EC50 = 130 nM) [3] positions it as a high-quality starting point for developing new allosteric GK activators. This is directly applicable to type 2 diabetes drug discovery programs, where it can be used as a reference standard in enzymatic and cellular assays to benchmark new chemical entities [4].

Ion Channel Pharmacology and Pain Research Tool Development

The selective antagonism of P2X3 over P2X2 receptors [5] and its role as part of the first class of selective ZAC antagonists [6] make this compound a valuable pharmacological tool. It can be employed to probe the physiological role of ZAC in the central nervous system and to dissect purinergic signaling pathways involved in neuropathic pain and sensory processing [7].

SAR Studies for Optimizing Physicochemical and ADME Properties

The differential physicochemical profile of this ortho-methoxy analog (pKa = 7.52) compared to its para-substituted counterparts provides a clear rationale for its use in SAR campaigns focused on improving permeability and oral bioavailability. It can be used as a core scaffold to explore the impact of additional substitutions on lipophilicity, solubility, and metabolic stability [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methoxy-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.